N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide
Description
N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-L-prolinamide (CAS: 565453-39-6) is a synthetic compound with the molecular formula C₁₇H₂₇N₃O₃ and a molecular weight of 321.41 g/mol . It is characterized by a tricyclodecane core substituted with a hydroxyl group, a glycyl-L-prolinamide side chain, and a carboxamide functional group. This compound is classified as a metabolite or impurity in pharmaceutical synthesis, particularly associated with the antidiabetic drug Vildagliptin . It is stored at +4°C and has a purity of >95% (HPLC) .
Properties
Molecular Formula |
C17H27N3O3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)/t11?,12?,13-,16?,17?/m0/s1 |
InChI Key |
IUJJPEBUSBVYIP-FBXIQOIYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Electrophilic Hydroxylation
Reaction of adamantane with hydrogen peroxide (H₂O₂) in the presence of sulfuric acid yields 3-hydroxyadamantane as the major product.
Reaction Conditions :
Microbial Oxidation
Pseudomonas putida strains oxidize adamantane to 3-hydroxyadamantane with high regioselectivity.
Advantages :
- Environmentally benign.
- Avoids harsh acidic conditions.
Functionalization of 3-Hydroxyadamantane
The hydroxyl group is converted to an amine for subsequent coupling:
Mitsunobu Reaction
3-Hydroxyadamantane reacts with phthalimide under Mitsunobu conditions to introduce a protected amine:
$$
\text{3-Hydroxyadamantane} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{3-Phthalimidadamantane}
$$
Deprotection : Hydrazine hydrate removes the phthalimide group, yielding 3-aminoadamantane.
Direct Amination
Alternative methods employ ammonia or urea under high-pressure conditions to aminate 3-hydroxyadamantane.
Peptide Coupling with Glycyl-L-prolinamide
The 3-aminoadamantane derivative is coupled to glycyl-L-prolinamide using standard peptide synthesis techniques:
Carbodiimide-Mediated Coupling
Reagents :
- EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
Reaction Scheme :
$$
\text{3-Aminoadamantane} + \text{Glycyl-L-prolinamide} \xrightarrow{\text{EDC/HOBt}} \text{N-(3-Hydroxyadamantyl)glycyl-L-prolinamide}
$$
Solid-Phase Peptide Synthesis (SPPS)
For higher purity, SPPS on Wang resin is employed:
- Resin Activation : Wang resin functionalized with Fmoc-glycine.
- Deprotection : Piperidine removes Fmoc groups.
- Coupling : HATU/DIPEA activates L-prolinamide for attachment.
- Cleavage : TFA/water liberates the peptide-adamantane conjugate.
Rotamer Management and Purification
The final product exists as a 2:1 mixture of rotamers due to hindered rotation around the glycyl-prolinamide bond. Purification strategies include:
Chromatographic Separation
Crystallization
Recrystallization from ethanol/water (4:1) enriches the dominant rotamer.
Analytical Characterization
Key Data :
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 94–96°C | DSC | |
| Molecular Weight | 321.41 g/mol | HRMS | |
| Purity | >95% (HPLC) | RP-HPLC | |
| Rotamer Ratio | 2:1 (major:minor) | $$^1$$H NMR |
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) on the tricyclic adamantane moiety undergoes oxidation under controlled conditions. Common oxidizing agents include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium, 25°C | Ketone derivative (adamantanone) | |
| Jones reagent | Acetone, 0–5°C | Aldehyde intermediate |
Oxidation typically proceeds via radical intermediates, with the hydroxyl group converting to a carbonyl functionality. The reaction efficiency depends on steric hindrance from the adamantane structure, often requiring prolonged reaction times .
Reduction Reactions
The compound’s amide bonds and unsaturated regions (if present) are susceptible to reduction:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride | Methanol, reflux | Secondary alcohol derivatives | |
| Lithium aluminum hydride | Tetrahydrofuran, 0°C | Amine intermediates |
Reduction of the glycyl-prolinamide backbone can lead to cleavage of amide bonds, forming primary amines or cyclic amines depending on reaction specificity .
Substitution Reactions
The secondary amine group in the glycyl-prolinamide segment participates in nucleophilic substitution:
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | DMF, 60°C, 12h | N-alkylated derivatives | |
| Acyl chlorides | Dichloromethane, base catalysis | Acylated amine products |
Substitution reactions are often regioselective, favoring the less sterically hindered amine site adjacent to the adamantane framework .
Hydrolysis Reactions
The amide bonds in the glycyl-prolinamide linkage undergo hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Products | Reference |
|---|---|---|---|
| 6M HCl, 110°C, 24h | None | Free glycine and prolinamide fragments | |
| 2M NaOH, 80°C, 12h | None | Carboxylic acid and amine byproducts |
Hydrolysis kinetics are influenced by the adamantane group’s electron-withdrawing effects, which stabilize the transition state .
Stability Under Physiological Conditions
In proteomics research, the compound demonstrates limited stability in aqueous buffers (pH 7.4, 37°C), with a half-life of ~8 hours due to gradual hydrolysis of the glycyl-prolinamide bond . This property is critical for its use as a reference standard in drug metabolite studies .
Synthetic Utility in Pharmaceutical Chemistry
The compound serves as a key intermediate in synthesizing Vildagliptin analogs. Patent data reveals its role in enantioselective coupling reactions with 2-pyrrolidinecarbonitrile derivatives to produce DPP-4 inhibitors . For example:
Reaction Scheme
This coupling reaction achieves >98% enantiomeric purity when using carbodiimide-based activating agents .
Analytical Characterization of Reaction Products
Key techniques for monitoring reactions include:
-
HPLC : Retention time shifts confirm oxidation/reduction progress .
-
Mass Spectrometry : Molecular ion peaks at m/z 321.41 ([M+H]⁺) help identify unmodified compounds, while derivatives show predictable mass increments .
Comparative Reactivity with Analogues
The adamantane hydroxyl group exhibits lower reactivity compared to simpler aliphatic alcohols due to steric shielding. For instance, its oxidation rate is 3–5 times slower than cyclohexanol under identical conditions .
Scientific Research Applications
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide has several scientific research applications, including:
Pharmaceutical Research: It is used as an impurity reference material for Vildagliptin, aiding in the development and testing of anti-hyperglycemic agents.
Biochemical Studies: The compound is used in proteomics research to study protein interactions and functions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide is not well-documented. as an impurity of Vildagliptin, it may share some similarities in its interaction with dipeptidyl peptidase 4 (DPP-4). Vildagliptin inhibits DPP-4, an enzyme that degrades incretin hormones, thereby increasing the levels of these hormones and improving glycemic control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-D-prolinamide
- CAS Number : 2738601-73-3
- Molecular Formula : C₁₇H₂₇N₃O₃ (identical to the L-form)
- Storage: Requires refrigeration at 2–8°C, unlike the L-form, which is stable at +4°C . Applications: Primarily used as a pharmaceutical intermediate or impurity standard.
Functional Group Derivatives
Vildagliptin Carboxylic Acid Lithium Salt Hydrate
- CAS Number : 565453-40-9
- Molecular Formula : C₁₇H₂₅LiN₂O₄·xH₂O
- Key Differences :
Vildagliptin (Parent Drug)
- CAS Number: Not explicitly provided (see for structural details).
- Molecular Formula : C₁₇H₂₅N₃O₂
- Key Differences: Structure: Replaces the carboxamide with a carbonitrile group (C≡N). Role: Active pharmaceutical ingredient (API) for type 2 diabetes as a DPP-4 inhibitor . Physicochemical Properties: White crystalline powder, soluble in water and ethanol .
Prolinamide-Based Analogues
N-Butyryl-L-proline
- CAS Number: Not explicitly provided (see ).
- Molecular Formula: C₉H₁₅NO₃
- Key Differences :
L-Prolinamide, glycyl-N-[(3,4-dihydroxyphenyl)acetyl]- (9CI)
- CAS Number : 117992-61-7
- Molecular Formula : C₁₅H₁₉N₃O₅
- Molecular Weight: 321.33 g/mol, with a topological polar surface area of 125 Ų .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role/Application | Purity | Storage Conditions |
|---|---|---|---|---|---|---|---|
| N-(3-Hydroxytricyclo[...]glycyl-L-prolinamide | 565453-39-6 | C₁₇H₂₇N₃O₃ | 321.41 | Hydroxyl, carboxamide | Vildagliptin impurity | >95% | +4°C |
| N-(3-Hydroxytricyclo[...]glycyl-D-prolinamide | 2738601-73-3 | C₁₇H₂₇N₃O₃ | 321.41 | Hydroxyl, carboxamide (D-form) | Pharmaceutical standard | NA | 2–8°C |
| Vildagliptin Carboxylic Acid Lithium Salt | 565453-40-9 | C₁₇H₂₅LiN₂O₄·xH₂O | 328.33 | Carboxylic acid, lithium salt | Impurity | ≥95% | Not specified |
| Vildagliptin (API) | - | C₁₇H₂₅N₃O₂ | 303.40 | Carbonitrile | Antidiabetic drug | NA | Room temperature |
| N-Butyryl-L-proline | - | C₉H₁₅NO₃ | 185.22 | Butyryl | Peptide intermediate | NA | Not specified |
Research Findings and Implications
- Stereochemical Impact : The D-prolinamide isomer (CAS: 2738601-73-3) may exhibit divergent pharmacokinetic properties compared to the L-form due to altered enzyme recognition .
- Pharmacological Relevance : Vildagliptin’s carbonitrile group is critical for DPP-4 inhibition, whereas its amide impurities lack therapeutic activity but require stringent quality control .
Notes on Data Limitations
Biological Activity
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.28 g/mol
- CAS Number : 565453-39-6
The compound's structure includes a tricyclic framework that may contribute to its unique biological properties.
Antidiabetic Potential
Research has indicated that compounds similar to this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are known for their role in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.
Case Study: DPP-IV Inhibition
A study evaluated the DPP-IV inhibitory activity of related compounds and found that they significantly lowered blood glucose levels in diabetic models. The results suggested that this compound could potentially serve as a therapeutic agent for diabetes management through similar mechanisms.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Research indicates that certain tricyclic derivatives can protect neuronal cells from apoptosis induced by oxidative stress.
Research Findings
- In vitro Studies : Cell cultures treated with this compound showed reduced markers of oxidative stress and apoptosis.
- Mechanism : The compound appears to modulate pathways associated with neuronal survival, such as the Bcl-2 family proteins.
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties, particularly against gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Bacillus subtilis | 12 | 75 µg/mL |
Q & A
Q. What are the recommended structural characterization techniques for N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-L-prolinamide?
- Methodological Answer : Structural elucidation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve the tricyclic adamantane core and prolinamide backbone. Assign stereochemistry via NOESY/ROESY for spatial proximity analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₇H₂₇N₃O₃, MW 321.41) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration, employ SHELX programs (e.g., SHELXL for refinement) to solve crystal structures, especially if the compound crystallizes in low-symmetry space groups .
Q. How is N-(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)glycyl-L-prolinamide synthesized in academic settings?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Anchor L-prolinamide to resin, followed by coupling of glycyl and tricyclo-decanyl groups. Use Fmoc/t-Bu protection strategies.
- Solution-Phase Coupling : React 3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-amine with activated glycyl-L-prolinamide (e.g., via EDC/HOBt).
- Purification : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Validate purity (>95%) via LC-MS .
Q. What is the role of this compound in pharmaceutical research?
- Methodological Answer : It is a critical amide impurity in Vildagliptin (a DPP-4 inhibitor for diabetes). Research focuses on:
- Impurity Profiling : Quantify levels in drug batches using HPLC with UV/ELSD detection.
- Toxicological Screening : Assess genotoxicity (Ames test) and cytotoxicity (MTT assay) to establish safety thresholds .
Advanced Research Questions
Q. How are crystallographic challenges addressed for this tricyclic adamantane derivative?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data if crystals are small or weakly diffracting.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in the tricyclic core via PART commands.
- Validation : Check with CCDC tools (e.g., PLATON) for missed symmetry or twinning .
Q. What experimental strategies evaluate the compound’s stability under stress conditions?
- Methodological Answer : Conduct forced degradation studies :
- Thermal/Humidity Stress : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- Oxidative Stress : Treat with H₂O₂ (3% v/v) to identify oxidation products (e.g., hydroxylation of the adamantane core).
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure. Degradation products are isolated via preparative TLC and characterized by NMR .
Q. How are analytical methods validated for quantifying this impurity in drug formulations?
- Methodological Answer : Follow ICH Q2(R1) guidelines :
- Specificity : Resolve peaks from Vildagliptin and other impurities (e.g., dimeric or carboxylic acid derivatives) using UPLC with PDA detection.
- Linearity : Prepare 6-point calibration curves (0.1–5.0 μg/mL) with R² > 0.995.
- LOQ/LOD : Determine via signal-to-noise ratios (10:1 for LOQ; 3:1 for LOD).
- Robustness : Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to assess reproducibility .
Contradictions in Existing Data
- Stereochemical Assignments : lists the D-prolinamide isomer, while reference the L-form. Researchers must confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation comparisons .
- Storage Conditions : While recommends 2–8°C, long-term stability studies suggest lyophilized forms stored at -20°C retain integrity for >24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
